molecular formula C25H26N4O3S B2900437 N-(3-(1-benzoyl-5-(4-(dimethylamino)phenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 833429-34-8

N-(3-(1-benzoyl-5-(4-(dimethylamino)phenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Cat. No.: B2900437
CAS No.: 833429-34-8
M. Wt: 462.57
InChI Key: OLUNTPOWJDQIQS-UHFFFAOYSA-N
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Description

N-(3-(1-benzoyl-5-(4-(dimethylamino)phenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a chemical compound with a complex structure involving aromatic and heterocyclic elements

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(3-(1-benzoyl-5-(4-(dimethylamino)phenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide can be synthesized through multi-step organic reactions involving the following key stages:

  • Synthesis of 1-benzoyl-4,5-dihydro-1H-pyrazole intermediate.

  • Introduction of the dimethylamino group on the phenyl ring.

  • Coupling with methanesulfonamide derivative.

Each stage requires specific reagents and catalysts, controlled temperature, and pH conditions to achieve high yield and purity.

Industrial Production Methods

In industrial settings, the synthesis of this compound may employ continuous flow reactors to enhance reaction efficiency and scale. Key factors include solvent choice, reactor design, and purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes several chemical reactions, including:

  • Oxidation: : Typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction: : Using agents like sodium borohydride or lithium aluminium hydride.

  • Substitution: : Nucleophilic substitution reactions, particularly at the dimethylamino and methanesulfonamide functional groups.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, potassium permanganate.

  • Reduction: : Sodium borohydride, lithium aluminium hydride.

  • Substitution: : Halides, alkylating agents.

Major Products Formed

  • Oxidation leads to the formation of oxidized derivatives with altered functional groups.

  • Reduction results in the corresponding reduced forms, often impacting the benzoyl or pyrazole rings.

  • Substitution reactions yield a variety of derivatives depending on the substituents introduced.

Scientific Research Applications

N-(3-(1-benzoyl-5-(4-(dimethylamino)phenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide finds applications in:

  • Chemistry: : As an intermediate in the synthesis of complex organic molecules.

  • Biology: : Potential use in biochemical assays due to its interaction with biological macromolecules.

  • Medicine: : Investigated for therapeutic potential owing to its bioactivity and interaction with cellular targets.

  • Industry: : Utilized in the development of specialized materials and catalysts.

Mechanism of Action

The compound's mechanism of action involves:

  • Interaction with cellular receptors and enzymes.

  • Modulation of biochemical pathways through binding to specific molecular targets.

  • Impact on cellular functions through inhibition or activation of specific proteins.

Comparison with Similar Compounds

Compared to similar compounds, N-(3-(1-benzoyl-5-(4-(dimethylamino)phenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide exhibits unique structural features that influence its reactivity and applications. Similar compounds include:

  • N-(3-(1-benzoyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide.

  • 1-benzoyl-4,5-dihydro-1H-pyrazole derivatives with various substituents.

These comparisons highlight differences in functional group interactions and resulting bioactivities.

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Properties

IUPAC Name

N-[3-[2-benzoyl-3-[4-(dimethylamino)phenyl]-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O3S/c1-28(2)22-14-12-18(13-15-22)24-17-23(20-10-7-11-21(16-20)27-33(3,31)32)26-29(24)25(30)19-8-5-4-6-9-19/h4-16,24,27H,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLUNTPOWJDQIQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2CC(=NN2C(=O)C3=CC=CC=C3)C4=CC(=CC=C4)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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